molecular formula C11H9NO2S B2952423 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol CAS No. 383149-27-7

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol

Cat. No.: B2952423
CAS No.: 383149-27-7
M. Wt: 219.26
InChI Key: YXHLCFDNKBIQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol (CAS 383149-27-7) is a synthetic benzoxazole derivative supplied as a dry powder for research applications . This compound is primarily used in biological screening and lead optimization studies in early-stage drug discovery . Its molecular structure, characterized by a benzoxazole ring linked via a sulfur atom to a but-2-yn-1-ol chain, offers a unique scaffold for exploring structure-activity relationships . The provided physicochemical and Lipinsky's rule of five data—including molecular weight (219.26 g/mol), logP (2.666), and polar surface area (71 Ų)—support its investigation as a potential pharmacologically active agent with favorable drug-like properties . Researchers utilize this and related thio-benzoxazole derivatives as key intermediates in organic synthesis for constructing more complex molecules, such as heterocycles with potential antimicrobial and insecticidal activities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Proper storage conditions at -4°C for short-term (1-2 weeks) or -20°C for long-term (1-2 years) are recommended to maintain stability .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanyl)but-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-7-3-4-8-15-11-12-9-5-1-2-6-10(9)14-11/h1-2,5-6,13H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHLCFDNKBIQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The benzoxazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Addition of the Butynol Moiety: The final step involves the addition of a butynol group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions under controlled conditions

Chemical Reactions Analysis

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or amines

Scientific Research Applications

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, contributing to its potential therapeutic effects

Comparison with Similar Compounds

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol can be compared with similar compounds such as:

    4-(1,3-Benzoxazol-2-ylthio)but-2-yn-1-ol: Similar structure but with a thio group instead of a sulfanyl group.

    4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-amine: Contains an amine group instead of an alcohol group.

    4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ethyl: Features an ethyl group instead of a hydroxyl group

Biological Activity

The compound 4-(1,3-benzoxazol-2-ylsulfanyl)but-2-yn-1-ol is a derivative of benzoxazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with structure-activity relationships (SAR) derived from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H9NO2S\text{C}_{11}\text{H}_{9}\text{N}\text{O}_{2}\text{S}

This compound features a benzoxazole moiety linked to a butynol group through a sulfur atom, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole structure exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzoxazole derivatives as quorum sensing inhibitors (QSIs), which can disrupt bacterial communication and virulence. Specifically, derivatives were tested against Pseudomonas aeruginosa, showing reduced biofilm formation and elastase production, suggesting potential for treating infections resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 1Pseudomonas aeruginosa32 µg/mL
Compound 6Staphylococcus aureus16 µg/mL
Compound 11Escherichia coli64 µg/mL

Antifungal Activity

In addition to antibacterial effects, some benzoxazole derivatives have shown antifungal properties. A study reported that certain derivatives were selectively effective against Gram-positive bacteria and exhibited antifungal activity against Candida albicans. The structure–activity relationship revealed that substitutions on the benzoxazole ring significantly influenced antifungal efficacy .

Table 2: Antifungal Activity of Selected Compounds

CompoundTarget OrganismMIC (µg/mL)
Compound ACandida albicans8
Compound BAspergillus niger16

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been investigated. Compounds based on the benzoxazole scaffold have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Notably, some compounds exhibited selectivity for cancer cells over normal cells, indicating their potential as therapeutic agents .

Table 3: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound XMCF-710
Compound YA54915
Compound ZHepG212

Case Studies

A notable case study involved the synthesis and evaluation of various benzoxazole derivatives where structural modifications led to enhanced biological activities. For instance, the introduction of electron-donating groups significantly increased antibacterial potency against Bacillus subtilis compared to compounds with electron-withdrawing groups .

Q & A

Basic: What are the established synthetic routes for 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol, and how can yield optimization be achieved?

The compound can be synthesized via nucleophilic substitution or coupling reactions involving benzoxazole derivatives. A validated method involves reacting a benzoxazole-2-carbaldehyde precursor with a propargyl alcohol derivative under basic conditions. For example, a structurally similar compound, 1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol, was synthesized from benzo[d]oxazole-2-carbaldehyde with an 84% yield using ethanol as a solvent and catalytic acid . Yield optimization may involve:

  • Temperature control : Maintaining 60–80°C to balance reaction kinetics and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) could improve alkyne coupling efficiency.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • Electrospray Ionization Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., ESIMS m/z 188.2 [M+1] for analogous compounds ).
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve the benzoxazole ring protons (6.8–8.2 ppm aromatic signals) and the sulfanyl-alkyne chain (2.5–3.5 ppm for propargyl protons).
  • Infrared Spectroscopy (IR) : Detects C≡C stretching (~2100 cm1^{-1}) and benzoxazole C=N/C-O bonds (~1600 cm1^{-1}).

Advanced: How does the sulfanyl group in this compound influence its reactivity in nucleophilic substitutions?

The sulfanyl (-S-) group acts as a leaving group in SN2 reactions due to its moderate nucleofugality. Comparative studies with benzothiazole sulfanyl analogs (e.g., 4-(1,3-Benzothiazol-2-ylsulfanyl)morpholine) show that benzoxazole’s oxygen atom increases electron density at the sulfanyl sulfur, slightly reducing its leaving-group ability compared to benzothiazole derivatives . Mechanistic studies suggest:

  • Solvent effects : Protic solvents stabilize transition states via hydrogen bonding.
  • Steric hindrance : Bulky substituents on the benzoxazole ring slow substitution rates.

Advanced: What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?

  • Degradation monitoring : Organic compounds degrade over time, as seen in wastewater matrix studies where 9-hour sample storage led to measurable degradation .
  • pH control : Use buffered solutions (pH 4–9) to assess hydrolysis pathways.
  • Temperature stabilization : Continuous cooling (e.g., 4°C) minimizes thermal degradation during long-term experiments.
  • Analytical timing : Conduct HPLC or LC-MS analyses immediately post-synthesis to avoid artifact formation.

Advanced: How can researchers resolve contradictions in reported synthetic yields for benzoxazole-derived compounds?

Discrepancies in yields (e.g., 84% vs. 91% for related compounds ) may arise from:

  • Substituent effects : Electron-withdrawing groups on the benzoxazole ring reduce aldehyde reactivity.
  • Purification protocols : Column chromatography vs. recrystallization impacts recovery rates.
  • Catalyst load : Trace metal impurities (e.g., Pd/C residues) may inadvertently catalyze side reactions.
    Methodological consistency in solvent purity, reaction scaling, and characterization thresholds is essential for reproducibility.

Advanced: What strategies can be employed to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Use crystallographic data from benzoxazole-containing structures (e.g., 3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one ) to model binding interactions.
  • Fluorescence quenching assays : Monitor changes in benzoxazole’s intrinsic fluorescence upon target binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.

Advanced: How does the compound’s benzoxazole-sulfanyl-alkyne scaffold compare to benzothiazole analogs in photophysical properties?

Benzoxazole’s oxygen atom increases rigidity and blue-shifts UV-Vis absorption compared to benzothiazole derivatives. For example:

  • Benzoxazole : λmax\lambda_{\text{max}} ~300 nm (π→π* transitions).
  • Benzothiazole : λmax\lambda_{\text{max}} ~320 nm due to sulfur’s electron-donating effects .
    These differences are critical for applications in fluorescence-based sensing or optoelectronic materials.

Advanced: What computational methods are suitable for predicting the compound’s reactivity in catalytic cycles?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • QSPR models : Relate substituent electronic parameters (Hammett constants) to reaction rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.